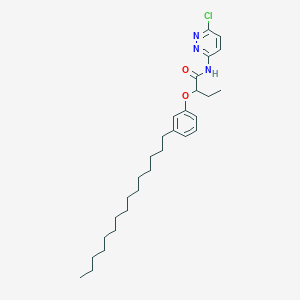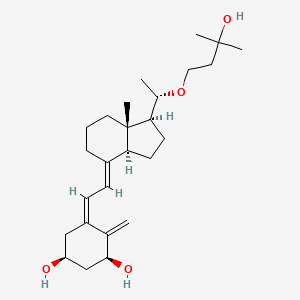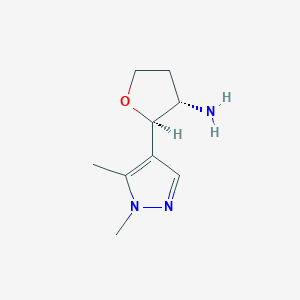![molecular formula C9H11BrN2O B12932586 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine is a heterocyclic compound with the molecular formula C9H11BrN2O. This compound belongs to the class of oxazepines, which are seven-membered heterocycles containing both nitrogen and oxygen atoms in the ring structure. The presence of a bromine atom at the 8th position and an amine group at the 6th position adds to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 2-amino-5-bromobenzyl alcohol with ethylene oxide in the presence of a base, followed by cyclization to form the oxazepine ring . Industrial production methods often involve one-pot synthesis techniques, which streamline the process and improve yield .
Analyse Chemischer Reaktionen
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine can be compared with other similar compounds such as:
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: This compound has a similar structure but differs in the position of the heteroatoms within the ring.
2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine: Lacks the bromine atom, which significantly alters its chemical reactivity and biological activity.
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine: Contains a sulfur atom instead of an oxygen atom, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C9H11BrN2O |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
8-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepin-6-amine |
InChI |
InChI=1S/C9H11BrN2O/c10-6-4-7(11)9-8(5-6)13-3-1-2-12-9/h4-5,12H,1-3,11H2 |
InChI-Schlüssel |
ZPZDKTRJTYQOQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C(C=C(C=C2OC1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)



![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride](/img/structure/B12932534.png)

![tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)

![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)


![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
